N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with an isopropyl group at the 1-position of the pyrazole. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-isopropyl-1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom in 3-fluorobenzyl chloride is replaced by the nitrogen atom of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11;/h3-8,10,15H,9H2,1-2H3;1H |
InChI Key |
MDYZDWMICAYKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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